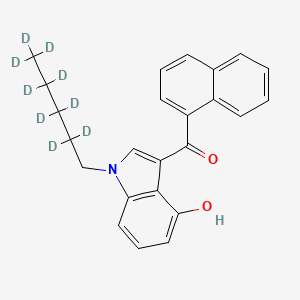
JWH 018 4-hydroxyindole metabolite-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH 018 4-hydroxyindole metabolite-d9 is a deuterated form of the major monohydroxylated urinary metabolite of JWH 018, a synthetic cannabinoid. This compound contains nine deuterium atoms at specific positions, making it useful as an internal standard for the quantification of JWH 018 4-hydroxyindole metabolite by gas chromatography or liquid chromatography-mass spectrometry .
Scientific Research Applications
JWH 018 4-hydroxyindole metabolite-d9 is primarily used in scientific research for:
Analytical Chemistry: Serving as an internal standard in mass spectrometry for the quantification of JWH 018 metabolites.
Forensic Toxicology: Detecting and quantifying synthetic cannabinoid metabolites in biological samples.
Pharmacokinetics: Studying the metabolic pathways and excretion profiles of synthetic cannabinoids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 018 4-hydroxyindole metabolite-d9 involves the incorporation of deuterium atoms into the parent compound, JWH 018 4-hydroxyindole metabolite. The process typically includes:
Deuterium Exchange Reactions: Utilizing deuterated reagents to replace hydrogen atoms with deuterium.
Hydroxylation: Introducing a hydroxyl group at the indole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuterium Exchange: Using deuterated solvents and reagents to achieve high deuterium incorporation.
Purification: Employing chromatographic techniques to isolate the desired deuterated metabolite with high purity.
Chemical Reactions Analysis
Types of Reactions
JWH 018 4-hydroxyindole metabolite-d9 undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxyl group.
Substitution: Replacement of functional groups on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound.
Mechanism of Action
The mechanism of action of JWH 018 4-hydroxyindole metabolite-d9 involves its role as a metabolite of JWH 018, which is a mildly selective agonist of the peripheral cannabinoid receptor. In biological systems, this metabolite is almost completely glucuronidated, facilitating its excretion .
Comparison with Similar Compounds
Similar Compounds
JWH 018 4-hydroxyindole metabolite: The non-deuterated form of the compound.
JWH 073 4-hydroxyindole metabolite-d7: Another deuterated metabolite of a different synthetic cannabinoid.
Uniqueness
JWH 018 4-hydroxyindole metabolite-d9 is unique due to its high deuterium content, which enhances its stability and makes it an ideal internal standard for analytical applications. Its deuterated nature also allows for more precise quantification in mass spectrometry compared to non-deuterated analogs .
properties
Molecular Formula |
C24H23NO2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
[4-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C24H23NO2/c1-2-3-6-15-25-16-20(23-21(25)13-8-14-22(23)26)24(27)19-12-7-10-17-9-4-5-11-18(17)19/h4-5,7-14,16,26H,2-3,6,15H2,1H3/i1D3,2D2,3D2,6D2 |
InChI Key |
DFIOKCGWOUDFRF-YGYNLGCDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43 |
SMILES |
CCCCCN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CCCCCN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43 |
synonyms |
(4-hydroxy-1-pentyl-2,2,3,3,4,4,5,5,5-d9-1H-indol-3-yl)(naphthalen-1-yl)-methanone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



